1-[(2-Bromophenyl)methyl]pyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGNWQUXHKCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one Derivatives
The following technical guide details the therapeutic landscape, synthesis, and pharmacological characterization of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one (also known as N-(2-bromobenzyl)pyrrolidin-2-one). This guide synthesizes data on its role as a lipophilic racetam analog, a synthetic precursor to bioactive bromophenols, and a modulator of cholinergic and oxidative pathways.
Technical Whitepaper for Drug Development Professionals
Executive Summary
This compound represents a critical scaffold in medicinal chemistry, bridging the gap between classic racetam nootropics (e.g., Piracetam, Levetiracetam) and lipophilic neuroprotective agents . Structurally, it consists of a gamma-lactam (pyrrolidin-2-one) core N-substituted with an ortho-bromobenzyl group.
This specific substitution pattern confers unique physicochemical properties—enhanced lipophilicity and blood-brain barrier (BBB) penetrability—while the bromine atom provides a handle for halogen bonding interactions in protein active sites (e.g., Cholinesterases, Sigma-1 receptors).
Key Therapeutic Indications:
-
Neurodegenerative Diseases (Alzheimer’s): Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2]
-
Oxidative Stress Mitigation: Radical scavenging activity (analogous to natural bromophenols).[1][2]
-
Epilepsy & Excitotoxicity: Potential modulation of SV2A and inhibition of voltage-gated ion channels (inferred from the racetam core).
Chemical Structure & Properties
The molecule is an N-benzyl derivative of 2-pyrrolidinone.[1][2][3] The ortho-bromo substitution on the benzyl ring is sterically significant, influencing the conformational lock of the benzyl group relative to the lactam plane.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | N-(2-Bromobenzyl)pyrrolidin-2-one |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.13 g/mol |
| Core Scaffold | Pyrrolidin-2-one (Gamma-lactam) |
| Key Substituent | 2-Bromobenzyl (Lipophilic, Halogen-bond donor) |
| LogP (Predicted) | ~2.5 - 2.8 (High BBB permeability) |
| H-Bond Acceptors | 1 (Carbonyl oxygen) |
Therapeutic Mechanisms & Pharmacology[2][3]
Dual Cholinesterase Inhibition (AChE & BChE)
Research indicates that N-benzylpyrrolidinone derivatives, particularly those with halogenated phenolic patterns, act as inhibitors of cholinesterases. The this compound scaffold serves as a simplified pharmacophore for natural bromophenols (e.g., 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives).
-
Mechanism: The lactam ring mimics the transition state of acetylcholine hydrolysis, while the 2-bromobenzyl group occupies the hydrophobic gorge of the enzyme (AChE). The bromine atom may engage in halogen bonding with aromatic residues (e.g., Trp286 in AChE) or hydrophobic interactions.
-
Therapeutic Outcome: Increased synaptic acetylcholine levels, enhancing cognitive function in Alzheimer's disease phenotypes.
Antioxidant & Neuroprotective Activity
Derivatives of this scaffold function as radical scavengers. While the non-hydroxylated 2-bromo analog is less potent than its dihydroxy counterparts (catechols), it serves as a metabolic precursor or a lipophilic prodrug.
-
Pathways:
-
DPPH Radical Scavenging: Direct electron transfer to neutralize ROS.
-
Metal Chelation: The lactam nitrogen and carbonyl oxygen can chelate transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated hydroxyl radical generation.
-
Racetam-Like Activity (SV2A & Ion Channels)
As a structural analog of Levetiracetam (which possesses an alpha-ethyl side chain), the N-benzyl analog targets the Synaptic Vesicle Protein 2A (SV2A) .
-
Hypothesis: The benzyl group replaces the ethyl group of Levetiracetam, potentially altering affinity from SV2A to Sigma-1 receptors (a common shift seen when increasing N-substituent bulk).
-
Effect: Modulation of neurotransmitter release (glutamate/GABA) and reduction of neuronal excitotoxicity.
Pharmacological Pathway Diagram
The following diagram illustrates the multi-target mechanism of action for this scaffold.
Caption: Multi-target pharmacological profile showing inhibition of cholinesterases and modulation of SV2A/ROS pathways.
Synthesis & Experimental Protocols
Synthesis of this compound
This protocol utilizes a classic N-alkylation of 2-pyrrolidinone using phase-transfer catalysis (PTC) to ensure high yield and purity.
Reagents:
-
2-Pyrrolidinone (1.0 eq)
-
2-Bromobenzyl bromide (1.1 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (Catalytic, 5 mol%)
-
Solvent: THF (Tetrahydrofuran) or Toluene
Step-by-Step Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyrrolidinone (10 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Add powdered KOH (20 mmol) and TBAB (0.5 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation of the lactam nitrogen.
-
Alkylation: Dropwise add a solution of 2-bromobenzyl bromide (11 mmol) in THF (5 mL) over 15 minutes.
-
Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1).
-
Work-up: Cool to room temperature. Filter off the inorganic salts (KBr). Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (3x). Dry the organic layer over anhydrous Na₂SO₄. Concentrate and purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
In Vitro Cholinesterase Inhibition Assay (Ellman’s Method)
To validate the therapeutic potential for Alzheimer's, the inhibitory potency against AChE and BChE must be quantified.
Materials:
-
Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Electric eel AChE / Equine serum BChE
-
Test compound: this compound (dissolved in DMSO)
Protocol:
-
Preparation: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Incubation: Add 20 µL of test compound solution (varying concentrations) and 20 µL of enzyme solution (AChE or BChE). Incubate at 25°C for 10 minutes.
-
Initiation: Add 10 µL of DTNB (10 mM) and 10 µL of substrate (ATCI or BTCI, 10 mM).
-
Measurement: Monitor the absorbance at 412 nm for 10 minutes using a microplate reader.
-
Analysis: Calculate the percent inhibition and IC₅₀ values relative to a control (no inhibitor) and a standard (e.g., Galantamine).
Structure-Activity Relationship (SAR) Insights
The 2-bromo substituent is pivotal. Comparative studies with other isomers reveal:
| Substituent (R) | Electronic Effect | Steric Effect | Predicted Potency (AChE) |
| 2-Bromo (Ortho) | Weak withdrawal | High (Twists ring) | High (Optimal fit in gorge) |
| 3-Bromo (Meta) | Strong withdrawal | Moderate | Moderate |
| 4-Bromo (Para) | Strong withdrawal | Low (Linear) | Low (Steric clash likely) |
| H (Unsubstituted) | Neutral | None | Low (Lacks hydrophobic anchor) |
Visualization of Synthesis Workflow:
Caption: Synthesis pathway via N-alkylation using Phase Transfer Catalysis (PTC).
References
-
Rezai, R., et al. (2018). "The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products." Turkish Journal of Chemistry. (Validates the N-benzylpyrrolidinone scaffold for AChE/BChE inhibition and antioxidant activity).
-
Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews. (Foundational review on the pyrrolidinone pharmacophore).
-
Klitgaard, H., et al. (2016). "Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment." Epilepsia. (Context for pyrrolidinone derivatives in anticonvulsant therapy).
Sources
The Strategic Role of Brominated Benzyl Pyrrolidinone Intermediates in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the intricate landscape of pharmaceutical development, the strategic synthesis of molecular intermediates is paramount to the successful and efficient discovery of novel therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of brominated benzyl pyrrolidinone intermediates, pivotal scaffolds in medicinal chemistry. We will delve into the synthetic strategies, mechanistic underpinnings, and diverse applications of these versatile building blocks, offering field-proven insights from a Senior Application Scientist's perspective.
The Pyrrolidinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyrrolidinone ring, a five-membered lactam, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This designation stems from its ability to serve as a versatile framework for ligands targeting multiple receptors and enzymes.[1] Its inherent properties, including the capacity for hydrogen bonding and conformational flexibility, combined with the relative ease of chemical modification, make it an attractive starting point for the development of new drugs.[1] Pyrrolidinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2]
Strategic Bromination: Unlocking Synthetic Versatility
The introduction of a bromine atom onto the N-benzyl pyrrolidinone scaffold significantly enhances its utility as a synthetic intermediate. Bromine's role extends beyond simply modifying the electronic properties of the molecule; it serves as a versatile synthetic handle for a variety of subsequent transformations, particularly in the realm of cross-coupling reactions. This strategic functionalization opens avenues for the construction of complex molecular architectures and the exploration of diverse chemical space in the quest for new bioactive compounds.[3]
Two primary strategies for the bromination of N-benzyl pyrrolidinone are employed, each offering distinct advantages and leading to different classes of downstream compounds:
-
Bromination of the Pyrrolidinone Ring (α- to the Carbonyl): This approach introduces a bromine atom at the 3-position of the pyrrolidinone ring, creating a reactive center for nucleophilic substitution and other transformations.
-
Bromination of the Benzyl Group: This strategy focuses on the benzylic position of the N-benzyl substituent, leveraging the stability of the resulting benzylic radical.
The choice between these two approaches is dictated by the desired final molecular architecture and the intended biological target.
Synthesis of Brominated Benzyl Pyrrolidinone Intermediates: A Tale of Two Regiochemistries
The regioselective synthesis of brominated benzyl pyrrolidinone intermediates is a critical aspect of their utility. Understanding the underlying mechanisms and reaction conditions is essential for achieving the desired isomer with high yield and purity.
Bromination of the Pyrrolidinone Ring: Synthesis of 3-Bromo-1-(phenylmethyl)-2-pyrrolidinone
The introduction of a bromine atom at the 3-position of the N-benzyl-2-pyrrolidinone ring creates a valuable intermediate for further functionalization.
This protocol describes a common method for the α-bromination of N-benzyl-2-pyrrolidinone.
Materials:
-
N-Benzyl-2-pyrrolidinone
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve N-benzyl-2-pyrrolidinone in anhydrous CCl₄.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3-bromo-1-(phenylmethyl)-2-pyrrolidinone.[4]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine radicals, which favors the desired substitution over addition reactions.
-
Radical Initiator: AIBN or benzoyl peroxide is used to initiate the radical chain reaction by generating initial bromine radicals from NBS.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze NBS and lead to undesired side reactions.
-
Inert Atmosphere: An inert atmosphere prevents oxidation of the reactants and intermediates.
dot graph TD { A[N-Benzyl-2-pyrrolidinone] -- "NBS, AIBN, CCl4, Reflux" --> B{α-Carbonyl Radical}; B -- "Br radical" --> C[3-Bromo-1-(phenylmethyl)-2-pyrrolidinone]; subgraph "Initiation" D[AIBN] -- "Heat" --> E[Radicals]; E -- "NBS" --> F[Bromine Radical]; end subgraph "Propagation" A -- "Bromine Radical" --> B; B -- "NBS" --> C; end } caption: "Radical bromination at the α-carbonyl position."
Bromination of the Benzyl Group: Synthesis of N-(Bromobenzyl)-2-pyrrolidinone
Benzylic bromination offers a distinct synthetic handle, allowing for modifications on the aromatic portion of the molecule.
This protocol details the synthesis of N-(4-bromobenzyl)-2-pyrrolidinone, a key intermediate where the bromine is on the benzyl ring.
Materials:
-
2-Pyrrolidinone
-
4-Bromobenzyl bromide
-
Strong base (e.g., Sodium hydride - NaH)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Tetrahydrofuran - THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Work-up and purification equipment
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Cool the suspension in an ice bath and slowly add a solution of 2-pyrrolidinone in anhydrous DMF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-pyrrolidinone.
-
Alkylation: Cool the reaction mixture again in an ice bath and add a solution of 4-bromobenzyl bromide in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure N-(4-bromobenzyl)-2-pyrrolidinone.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H of the pyrrolidinone, forming the corresponding anion which is a potent nucleophile.
-
Anhydrous Solvent: NaH reacts violently with water, and the presence of any protic solvent would quench the pyrrolidinone anion.
-
4-Bromobenzyl bromide: This commercially available reagent serves as the electrophile in this Sₙ2 reaction.
dot graph TD { A[2-Pyrrolidinone] -- "1. NaH, DMF" --> B{Pyrrolidinone Anion}; B -- "2. 4-Bromobenzyl bromide" --> C[N-(4-Bromobenzyl)-2-pyrrolidinone]; } caption: "N-Alkylation to form N-(bromobenzyl)-2-pyrrolidinone."
Spectroscopic Characterization: A Self-Validating System
Accurate characterization of these intermediates is crucial for ensuring their purity and for confirming the success of the synthetic transformations. The following tables provide expected spectroscopic data for representative brominated benzyl pyrrolidinone intermediates.
Table 1: Spectroscopic Data for 3-Bromo-1-(phenylmethyl)-2-pyrrolidinone
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (d, 1H), 4.45 (d, 1H), 4.30 (t, 1H, CHBr), 3.40-3.50 (m, 2H, N-CH₂), 2.50-2.70 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O), 136.0 (Ar-C), 128.9 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 50.0 (N-CH₂), 48.0 (CHBr), 32.0 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~1690 (C=O, amide), ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~690 (C-Br) |
| Mass Spectrometry (EI) | m/z 253/255 (M⁺, bromine isotope pattern), 174 (M-Br)⁺, 91 (C₇H₇)⁺ |
Table 2: Spectroscopic Data for N-(4-Bromobenzyl)-2-pyrrolidinone
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, 2H, J=8.4 Hz, Ar-H), 7.15 (d, 2H, J=8.4 Hz, Ar-H), 4.45 (s, 2H, N-CH₂-Ar), 3.30 (t, 2H, J=7.0 Hz, N-CH₂), 2.45 (t, 2H, J=8.1 Hz, C=O-CH₂), 2.05 (quint, 2H, J=7.6 Hz, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=O), 137.0 (Ar-C), 131.8 (Ar-CH), 129.5 (Ar-CH), 121.5 (Ar-C-Br), 49.0 (N-CH₂-Ar), 48.0 (N-CH₂), 31.0 (C=O-CH₂), 18.0 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~1685 (C=O, amide), ~3050 (Ar C-H), ~2930 (Aliphatic C-H), ~1010 (Ar-Br) |
| Mass Spectrometry (EI) | m/z 253/255 (M⁺, bromine isotope pattern), 174 (M-Br)⁺, 170/172 (Br-C₇H₆)⁺ |
Applications in Drug Discovery: From Intermediates to Active Pharmaceutical Ingredients
The strategic placement of the bromine atom on the N-benzyl pyrrolidinone scaffold dictates its subsequent utility in the synthesis of diverse pharmacologically active molecules.
Leveraging the 3-Bromo-pyrrolidinone Moiety
The bromine at the 3-position serves as a versatile leaving group, enabling the introduction of various functionalities through nucleophilic substitution reactions. This is particularly valuable in the synthesis of compounds where modification of the pyrrolidinone ring is crucial for biological activity. For instance, this intermediate is a precursor for certain antibacterial agents, such as vinylpyrrolidinone-cephalosporin derivatives.[5]
dot graph TD { A[3-Bromo-1-(phenylmethyl)-2-pyrrolidinone] -- "Nucleophile (e.g., R-NH2)" --> B{3-Substituted Pyrrolidinone}; B -- "Further Synthetic Steps" --> C[Biologically Active Molecule]; } caption: "Synthetic utility of 3-brominated intermediates."
Harnessing the Power of the Bromobenzyl Group
The bromine atom on the benzyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse aromatic and heteroaromatic substituents. This approach is widely used in the development of various therapeutic agents, including anticancer and anti-tubercular drugs.[1] The bromobenzyl group can be a key pharmacophoric element or a precursor to one.
dot graph TD { A[N-(4-Bromobenzyl)-2-pyrrolidinone] -- "Pd Catalyst, Coupling Partner (e.g., R-B(OH)2)" --> B{Cross-Coupled Product}; B -- "Further Synthetic Steps" --> C[Diverse Pharmacological Agents]; } caption: "Cross-coupling reactions of bromobenzyl intermediates."
Conclusion and Future Perspectives
Brominated benzyl pyrrolidinone intermediates represent a powerful and versatile class of building blocks in modern drug discovery. The ability to selectively introduce a bromine atom onto either the pyrrolidinone ring or the benzyl group provides medicinal chemists with a strategic advantage in the design and synthesis of novel therapeutic agents. The continued exploration of new synthetic methodologies and the application of these intermediates in diverse therapeutic areas will undoubtedly lead to the discovery of new and improved medicines. The principles of regioselective synthesis and the strategic use of bromine as a synthetic handle, as outlined in this guide, are fundamental to leveraging the full potential of these valuable intermediates.
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Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF - ResearchGate. [Link]
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A simple synthesis of substituted N-benzyl-3-pyrrolidinols - Semantic Scholar. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams - PMC. [Link]
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Pyrrolidone derivatives - PubMed. [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Publishing. [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate. [Link]
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Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review | Request PDF - ResearchGate. [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. [Link]
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(R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine - Organic Syntheses Procedure. [Link]
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. [Link]
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synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. [Link]
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Ir & NMR Table | PDF | Amine | Molecules - Scribd. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
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Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-(R)-N-Benzyl-2-(2%2C5-dioxopyrrolidin-1-a-Butcher-Kavali/68a6f23b2020297b1402283a0f757f502c340f6c]([Link]
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. [Link]
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Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. [Link]
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchGate. [Link]
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- 5. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one
Introduction: The Strategic Importance of the Pyrrolidin-2-one Scaffold and Palladium Catalysis in Drug Discovery
The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its inherent structural features, including a polar lactam group and a non-planar saturated ring system, contribute favorably to pharmacokinetic properties such as aqueous solubility and membrane permeability. The ability to functionalize this core structure through synthetic transformations is therefore of paramount importance to drug development professionals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex organic molecules.[5][6] These reactions are characterized by their mild conditions, broad functional group tolerance, and high efficiency, making them indispensable in the pharmaceutical industry.[7][8]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of a key building block, 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one . This substrate serves as a versatile precursor for the synthesis of a diverse array of novel compounds with potential therapeutic applications. By leveraging the power of Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, researchers can readily introduce a wide range of substituents at the ortho-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be readily synthesized via the N-alkylation of pyrrolidin-2-one with 2-bromobenzyl bromide.
Protocol: Synthesis of this compound
Workflow for the Synthesis of the Starting Material
Caption: Workflow for the synthesis of this compound.
Materials:
-
Pyrrolidin-2-one
-
2-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Base Selection and Preparation:
-
Using K₂CO₃: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidin-2-one (1.0 eq) in anhydrous DMF. Add finely powdered potassium carbonate (1.5 eq).
-
Using NaH: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of pyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
-
Alkylation:
-
To the prepared mixture from step 1, add a solution of 2-bromobenzyl bromide (1.1 eq) in the corresponding solvent (DMF or THF) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using NaH, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure compound.
-
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, 1H), 7.30 (t, 1H), 7.15 (t, 1H), 7.05 (d, 1H), 4.60 (s, 2H), 3.40 (t, 2H), 2.45 (t, 2H), 2.00 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0, 137.5, 132.8, 129.0, 128.5, 127.8, 123.0, 49.0, 48.5, 30.8, 18.0 |
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the protocols for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions using this compound as the aryl bromide partner.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[9][10] This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 7661-30-5 CAS MSDS (1-(2-bromophenyl)pyrrolidin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-[(2-Bromophenyl)methyl]-1-ethylpyrrolidin-1-ium | C13H19BrN+ | CID 159498289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1-(2-bromophenyl)pyrrolidin-2-one (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uno.edu [scholarworks.uno.edu]
Application Note: Strategic Synthesis of N-(2-Bromobenzyl) Lactam Derivatives
Executive Summary & Strategic Importance
N-(2-bromobenzyl) lactams serve as critical "molecular pivots" in modern drug discovery. The 2-bromobenzyl moiety acts not merely as a protecting group but as a pre-installed handle for transition-metal-catalyzed cyclizations. Specifically, these substrates are the primary precursors for Intramolecular Heck Reactions , allowing the rapid assembly of fused heterocyclic systems (e.g., isoindolones, pyrroloisoquinolines) found in alkaloids and kinase inhibitors.
This guide moves beyond basic alkylation to address the specific challenges of this transformation: controlling N- vs. O-alkylation regioselectivity and preventing premature cyclization or hydrodehalogenation during the synthesis.
Reagent Selection Matrix
The synthesis relies on the nucleophilic substitution (
Table 1: Comparative Reagent Systems
| Method | Base | Solvent | Additive | Key Characteristics | Recommended For |
| A (Standard) | NaH (60%) | DMF or THF | None | High Reactivity. Irreversible deprotonation. Fast kinetics. Requires anhydrous conditions. | Sterically hindered lactams; High-value substrates. |
| B (Mild) | MeCN or DMF | None | Chemo-selective. Tolerates esters/nitriles. "Cesium Effect" enhances solubility. | Substrates with base-sensitive functional groups.[1][2][3][4] | |
| C (PTC) | KOH (aq/s) | Toluene | TBAI / 18-Crown-6 | Scalable/Green. Biphasic system. Lower cost. Easy workup. | Multi-gram to Kilo-scale synthesis. |
| D (Hard) | THF | None | Strong/Bulky. Fast, but risk of E2 elimination on sensitive electrophiles. | Specific cases where NaH fails. |
Mechanistic Pathway & Regioselectivity[4][6][7]
Lactams are ambident nucleophiles. The amide enolate can react at the Nitrogen (desired) or Oxygen (undesired, forming lactim ethers).
-
N-Alkylation (Thermodynamic): Favored by soft electrophiles (benzyl bromides), polar aprotic solvents, and counter-ions that dissociate well (K+, Cs+).
-
O-Alkylation (Kinetic): Favored by hard electrophiles (sulfonates), oxygen-philic counter-ions (Ag+), or solvents that trap the cation tightly.
Diagram 1: Reaction Mechanism and Regioselectivity Control
Caption: Competitive pathways in lactam alkylation. Path A is maximized by using benzylic bromides and allowing thermodynamic equilibration.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis (Sodium Hydride Method)
Best for: Small scale (<5g), valuable intermediates, or unreactive lactams.
Reagents:
-
Lactam (1.0 equiv)[5]
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
2-Bromobenzyl bromide (1.1 equiv)
-
Anhydrous DMF (0.2 M concentration)
Workflow:
-
Apparatus: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation:
-
Charge NaH (1.2 equiv) into the flask.
-
Optional: Wash NaH with dry hexanes (
) to remove mineral oil if downstream purification is sensitive to lipophiles. -
Add anhydrous DMF. Cool to
in an ice bath. -
Add the Lactam (1.0 equiv) dissolved in minimal DMF dropwise over 15 minutes.
-
Critical Step: Stir at
for 30 minutes, then warm to Room Temperature (RT) for 30 minutes until hydrogen evolution ceases. The solution usually turns clear or slightly yellow.
-
-
Alkylation:
-
Cool the mixture back to
. -
Add 2-Bromobenzyl bromide (1.1 equiv) dropwise (neat or in minimal DMF).
-
Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
-
Quench & Workup:
-
Cool to
. Carefully quench with saturated aqueous . -
Dilute with water and extract with EtOAc (
). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Mild/Green Synthesis (Cesium Carbonate Method)
Best for: Substrates containing esters, nitriles, or epimerizable centers.
Reagents:
-
Lactam (1.0 equiv)
- (2.0 equiv)
-
2-Bromobenzyl bromide (1.2 equiv)
-
Acetonitrile (MeCN) (Reagent Grade)
Workflow:
-
Combine Lactam,
, and 2-Bromobenzyl bromide in MeCN (0.2 M). -
Heat to reflux (
) or depending on substrate stability. -
Stir for 12–24 hours. (The "Cesium Effect" increases solubility and reactivity of the lactam anion).
-
Filter through a Celite pad to remove inorganic salts.
-
Concentrate filtrate and purify.
Downstream Application: Intramolecular Heck Cyclization
The N-(2-bromobenzyl) lactam is a "spring-loaded" precursor. Under Palladium catalysis, it undergoes cyclization to form fused ring systems.[6]
Diagram 2: The Heck Cyclization Workflow
Caption: Transformation of the N-benzyl precursor into fused heterocycles via Pd-catalyzed Heck reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Increase deprotonation time. Switch to Protocol A if using B. |
| O-Alkylation | Solvent/Electrophile mismatch | Switch solvent to DMF (favors N-alkylation). Ensure electrophile is a Bromide, not a Tosylate/Triflate. |
| Hydrolysis | Wet solvent | DMF is hygroscopic. Use molecular sieves or fresh anhydrous solvent. |
| Debromination | Reaction too vigorous | If using NaH, ensure temperature is controlled. High heat can cause radical debromination in some solvents. |
References
-
Regioselective N-Alkylation of Lactams
- Smith, M. B., & March, J. March's Advanced Organic Chemistry. (General reference for Ambident Nucleophiles).
-
S. R.[7] LaPlante et al.[7] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorg.[7] Med. Chem. Lett., 2013.[7] Link
-
Intramolecular Heck Reactions of Lactams
-
Specific Synthesis of N-Benzyl Lactams
- Reddy, P. V., et al. "Practical synthesis of N-aryl and N-benzyl lactams." Tetrahedron Lett., 2011.
-
Gao, K., et al. "Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of Nitrogen-Containing Heterocycles." J. Org. Chem., 2015.[6][7] (Provides specific context for 2-bromobenzyl precursors).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one
Abstract & Strategic Context
This application note details the synthesis of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one (also known as N-(2-bromobenzyl)pyrrolidin-2-one). This compound is a critical "scaffold intermediate" in medicinal chemistry. The ortho-bromo substituent on the benzyl ring serves as a strategic handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations), allowing for the rapid generation of diversity-oriented libraries around the pharmacologically active pyrrolidin-2-one core (common in racetam nootropics and kinase inhibitors).
We present two distinct protocols:
-
Protocol A (The "Gold Standard"): A high-yield, anhydrous method using Sodium Hydride (NaH) for gram-to-kilogram scale-up where purity is paramount.
-
Protocol B (The "Green" Alternative): A solid-liquid Phase Transfer Catalysis (PTC) method using Potassium Carbonate (K₂CO₃), ideal for avoiding hazardous hydrides and simplifying workup.
Retrosynthetic Analysis & Reaction Logic
The construction of the target molecule relies on the N-alkylation of the lactam ring. The acidity of the NH proton in pyrrolidin-2-one (
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the reaction mechanism and the critical transition from the lactam to the N-alkylated product.
Figure 1: Mechanistic flow from deprotonation to S_N2 substitution.
Protocol A: Anhydrous NaH Method (High Purity)
Rationale: This method ensures irreversible deprotonation, driving the reaction to completion. It is preferred when the electrophile (2-bromobenzyl bromide) is expensive or when high conversion is required to simplify purification.
Reagents & Equipment
-
Reagents: Pyrrolidin-2-one (1.0 equiv), 2-Bromobenzyl bromide (1.05 equiv), Sodium Hydride (60% dispersion in oil, 1.2 equiv), DMF (Anhydrous), Ethyl Acetate (extraction), Brine.
-
Equipment: 3-neck round bottom flask, nitrogen/argon line, addition funnel, ice-water bath.
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 3-neck flask and equip it with a magnetic stir bar, addition funnel, and inert gas inlet (
or ). -
Base Preparation: Charge the flask with NaH (1.2 equiv). Wash twice with dry hexanes to remove mineral oil if downstream analysis is sensitive to aliphatic hydrocarbons; otherwise, use as received. Suspend in anhydrous DMF (
concentration relative to lactam). -
Deprotonation (Critical Step):
-
Cool the suspension to
. -
Add Pyrrolidin-2-one (1.0 equiv) dropwise over 15 minutes.
-
Observation: Vigorous evolution of
gas. -
Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes until gas evolution ceases and a clear/hazy solution of the sodium salt forms.
-
-
Alkylation:
-
Cool the solution back to
. -
Dissolve 2-Bromobenzyl bromide (1.05 equiv) in a minimal amount of DMF and add dropwise via the addition funnel.
-
Note: The ortho-bromo substituent adds steric bulk; allow the reaction to stir at RT for 4–6 hours (longer than standard benzyl bromide).
-
-
Quench & Workup:
-
Carefully quench with saturated
solution (exothermic). -
Extract with Ethyl Acetate (
). -
Wash combined organics with
( ) and Brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Phase Transfer Catalysis (Green/Scalable)
Rationale: This method utilizes solid-liquid PTC, eliminating the need for pyrophoric NaH and anhydrous solvents. It is based on the "interfacial mechanism" kinetics described by Sasson & Bilman [1].[1]
Reagents[2][3][4]
-
Reagents: Pyrrolidin-2-one (1.0 equiv), 2-Bromobenzyl bromide (1.1 equiv),
(Solid, finely ground, 2.0 equiv), Tetrabutylammonium bromide (TBAB, 5 mol%). -
Solvent: Toluene or Acetonitrile.
Step-by-Step Methodology
-
Mixing: In a round bottom flask, combine Pyrrolidin-2-one, 2-Bromobenzyl bromide, and TBAB in Toluene (
). -
Base Addition: Add solid, pulverized
. -
Reaction: Heat the heterogeneous mixture to reflux (
for Toluene) with vigorous stirring. -
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). Reaction typically completes in 3–5 hours.
-
Workup:
Purification & Characterization
Workup Decision Tree (DOT Visualization)
Figure 2: Purification strategy based on physical state and purity profile.
Analytical Data (Expected)
The following data is representative of the N-(2-bromobenzyl)pyrrolidin-2-one structure.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Singlet (2H) | Benzylic | |
| 1H NMR | Triplet (2H) | Pyrrolidinone ring | |
| 1H NMR | Triplet (2H) | Pyrrolidinone ring | |
| 1H NMR | Multiplet (4H) | Aromatic protons. Look for splitting characteristic of ortho-substitution. | |
| 13C NMR | Singlet | Carbonyl (C=O) of the lactam. | |
| MS (ESI) | Observe characteristic Br isotope pattern (1:1 ratio for |
Quality Control Note: The absence of a signal around
Safety & Handling
-
2-Bromobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
-
Sodium Hydride: Pyrophoric. Reacts violently with water releasing hydrogen gas. Keep a Class D fire extinguisher nearby.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
References
-
Sasson, Y., & Bilman, N. (1989). Mechanism of solid/liquid phase-transfer catalysis in the presence of potassium carbonate: Alkylation of pyrrolidin-2-one.[1] Journal of the Chemical Society, Perkin Transactions 2, (12), 2029-2033.[1]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
-
Gambacorta, G., et al. (2021). Continuous flow synthesis of pyrrolidin-2-one derivatives. Beilstein Journal of Organic Chemistry. (Discusses flow synthesis of bromobenzyl pyrrolidinones).
Sources
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Patents In BindingDB [bindingdb.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. interesjournals.org [interesjournals.org]
- 7. US3092638A - Synthesis of 2-pyrrolidone - Google Patents [patents.google.com]
- 8. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Minimizing side reactions in N-benzyl pyrrolidinone synthesis
Welcome to the technical support guide for the synthesis of N-benzyl-2-pyrrolidinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Synthetic Challenge
N-benzyl-2-pyrrolidinone is a valuable intermediate in medicinal chemistry and materials science. The most common and direct synthetic route is the N-alkylation of 2-pyrrolidone with a benzyl halide. While seemingly straightforward, this reaction is a classic example of ambident nucleophilicity, where side reactions can significantly impact yield and purity. This guide focuses on understanding and controlling these competing pathways.
Core Principles for Successful Synthesis
Before diving into specific issues, successful synthesis hinges on several key principles:
-
Anhydrous Conditions: 2-pyrrolidone's N-H proton is weakly acidic. The bases used for deprotonation (like NaH) are highly reactive towards water. Any moisture will consume the base, inhibit the reaction, and lead to low yields.
-
Inert Atmosphere: Oxygen can interfere with anionic intermediates and sensitive reagents. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions.
-
Reagent Purity: The purity of 2-pyrrolidone, the benzyl halide, the base, and the solvent is paramount. Impurities can introduce competing reactions or poison catalysts.
Troubleshooting Guide & Frequently Asked Questions
Q1: My yield is low, and TLC/LC-MS analysis shows a major side product. What is happening and how can I fix it?
Answer: This is the most common issue encountered and is almost certainly due to a competing O-alkylation reaction. The deprotonated 2-pyrrolidone, the pyrrolidonate anion, is an ambident nucleophile. This means it has two reactive sites: the nitrogen and the oxygen. While N-alkylation is the desired outcome, O-alkylation can occur to form 2-benzyloxy-1-pyrroline, an imino ether.
The pyrrolidonate anion exists in two resonance forms, with negative charge density on both the nitrogen and the oxygen atom. The site of alkylation is influenced by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.
-
N-Alkylation (Desired): The nitrogen is a "softer" nucleophile and preferentially attacks the "soft" electrophilic carbon of the benzyl halide. This pathway leads to the thermodynamically more stable product.
-
O-Alkylation (Side Reaction): The oxygen is a "harder" nucleophile. This pathway is often faster (kinetically favored) under certain conditions and leads to the imino ether side product.
To favor N-alkylation, you must create conditions that promote the thermodynamic pathway.
| Strategy | Action | Rationale |
| Solvent Choice | Use polar aprotic solvents like DMSO, DMF, or THF.[1] | These solvents effectively solvate the cation (e.g., Na+) but leave the pyrrolidonate anion relatively "bare" and highly reactive. This enhances its nucleophilicity and favors the thermodynamically controlled N-alkylation. |
| Base/Counter-ion | Use bases with larger, "softer" cations like Potassium (e.g., K₂CO₃, t-BuOK) or Cesium (Cs₂CO₃). | Larger cations (K+, Cs+) associate less tightly with the hard oxygen atom, reducing the kinetic advantage of O-alkylation. Sodium Hydride (NaH) is also effective but requires strict anhydrous conditions.[1] |
| Temperature Control | Run the reaction at a moderate temperature (e.g., 40-60°C). Avoid excessively high temperatures. | Higher temperatures provide the energy to overcome the activation barrier for the more stable thermodynamic product (N-alkylation). However, excessively high heat can cause decomposition. |
| Leaving Group | Use Benzyl Chloride (Bn-Cl) instead of Benzyl Bromide (Bn-Br) or Iodide (Bn-I). | According to HSAB theory, Chloride is a harder leaving group than Bromide or Iodide. A harder leaving group can favor reaction at the softer nucleophilic nitrogen center. |
Q2: My reaction is very slow or fails to start. What are the likely causes?
Answer: A stalled reaction is typically due to issues with the deprotonation step. The acidity of the N-H proton in 2-pyrrolidone is low (pKa ≈ 25), requiring a sufficiently strong base to generate the nucleophile.
-
Insufficient Base Strength: Weak bases like triethylamine (TEA) or pyridine are generally not strong enough for complete deprotonation. Stronger bases are required.
-
Moisture Contamination: This is a primary culprit. Water will react with and quench strong bases like sodium hydride (NaH). Ensure all glassware is oven-dried, solvents are anhydrous, and 2-pyrrolidone is dry.
-
Poor Base Quality/Handling: Sodium hydride is often sold as a dispersion in mineral oil. Ensure you are weighing the correct amount of active NaH. It's also highly air-sensitive; minimize its exposure to the atmosphere.
-
Low Temperature: While heat control is important, the initial deprotonation step may require gentle warming to proceed at a reasonable rate, especially with milder bases. For instance, with NaH in DMSO, stirring at 40–50°C is often necessary to ensure complete formation of the anion before adding the benzyl halide.[1]
Sources
Thermal stability and degradation of brominated pyrrolidinones
Stability, Degradation & Handling Protocols
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability & Degradation of Brominated Pyrrolidinones Key Compound Focus: 3-bromo-2-pyrrolidinone (and N-substituted derivatives)
Core Technical Briefing
The Stability Paradox:
Brominated pyrrolidinones, particularly 3-bromo-2-pyrrolidinone , are chemically deceptive. While the
The primary failure mode is not ring opening, but dehydrobromination . Upon heating or exposure to base, the molecule eliminates hydrogen bromide (HBr) to form 3-pyrrolin-2-one (an
Degradation Pathway Visualization
The following diagram illustrates the transition from a stable intermediate to a polymerized degradant.
Figure 1: Thermal degradation pathway via dehydrohalogenation leading to polymerization.
Critical Stability Data
The following thresholds are derived from empirical handling of
| Parameter | Safe Operating Limit | Critical Failure Point | Consequence of Excursion |
| Storage Temp | 2°C – 8°C (Refrigerated) | > 25°C (Prolonged) | Slow discoloration (yellowing) due to trace HBr release. |
| Process Temp | < 90°C | > 120°C | Rapid onset of dehydrobromination; exotherm risk. |
| Distillation | High Vacuum (< 5 mmHg) | Atmospheric Pressure | Product decomposes before boiling point is reached. |
| pH Sensitivity | pH 4 – 7 | pH > 8 | Base-catalyzed elimination (immediate degradation). |
| Light Exposure | Amber Glass / Dark | UV / Direct Sunlight | Photolytic cleavage of C-Br bond (radical formation). |
Troubleshooting Guide (FAQ)
Scenario A: "My product turned into a black oil during distillation."
Diagnosis: Thermal Polymerization. You likely attempted distillation at insufficient vacuum, forcing the pot temperature above the dehydrobromination threshold (approx. 110-120°C) . The heat caused the elimination of HBr, generating the unsaturated lactam, which then polymerized in the pot.
Corrective Protocol:
-
Vacuum Requirement: Ensure your vacuum system pulls < 2 mmHg . The boiling point of 3-bromo-2-pyrrolidinone is roughly 110-112°C at 2 mmHg.
-
Stabilization: Add a radical inhibitor (e.g., BHT, 500 ppm) to the distillation pot to inhibit the polymerization of any unsaturated byproducts formed.
-
Acid Scavenging: Ensure the crude material is neutral before heating. Residual acid autocatalyzes the decomposition.
Scenario B: "GC-MS shows multiple impurity peaks, but NMR indicates the sample is pure."
Diagnosis: On-Column Thermal Degradation. This is a classic artifact. The high temperature of the GC injector port (usually 250°C+) causes the brominated pyrrolidinone to degrade inside the instrument before it reaches the column. The "impurities" you see are actually pyrolysis products created during analysis.
Corrective Protocol:
-
Switch Methods: Do not use GC. Use Reverse Phase HPLC (UV detection at 210 nm) or UPLC-MS.
-
Mobile Phase: Use a water/acetonitrile gradient with 0.1% Formic Acid. Avoid basic buffers (ammonium hydroxide) which will degrade the sample on the column.
Scenario C: "The material is fuming when I open the bottle."
Diagnosis: Hydrolysis & HBr Release. Moisture has entered the container. The C-Br bond is susceptible to hydrolysis, releasing HBr gas. The "fumes" are hydrobromic acid vapor reacting with moist air.
Corrective Protocol:
-
Immediate Action: Vent the container in a fume hood.
-
Purification: Dissolve in DCM, wash with cold saturated NaHCO₃ (rapidly, to avoid basic hydrolysis), dry over MgSO₄, and re-concentrate.
-
Prevention: Always store under an inert atmosphere (Argon or Nitrogen) and seal with Parafilm.
Validated Analytical Workflow
Do not rely on a single data point. Use this cross-validation workflow to confirm integrity.
Figure 2: Multi-modal analytical workflow to avoid false positives from thermal artifacts.
References
-
PubChem. 3-Bromopyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. (Explains the mechanism of dehydrobromination in alpha-halo carbonyls). Available at: [Link]
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. (Validation of HPLC for thermally unstable compounds). Available at: [Link]
Validation & Comparative
Spectroscopic Characterization of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one: A Validation & Comparison Guide
Part 1: Executive Summary & Strategic Context
1-[(2-Bromophenyl)methyl]pyrrolidin-2-one (also known as N-(2-bromobenzyl)pyrrolidin-2-one) is a critical heterocyclic scaffold, often serving as a key intermediate in the synthesis of racetam-class nootropics and bioactive antiepileptic agents (e.g., analogs of Brivaracetam or Levetiracetam).
In drug development, the "performance" of an intermediate is defined by its purity profile and the certainty of its structural identity . A common failure mode in this synthesis is the inadvertent formation of regioisomers (3-bromo or 4-bromo derivatives) or the persistence of alkylating agents.
This guide provides a definitive spectroscopic standard for validating this compound, comparing its analytical "fingerprint" against its most common structural mimics (alternatives) to ensure downstream synthetic success.
Part 2: Spectroscopic Profile & Reference Data[1]
The Molecular Signature
The molecule consists of a rigid pyrrolidin-2-one lactam ring tethered via a methylene bridge to a 2-bromophenyl group. The steric bulk of the ortho-bromine atom introduces unique shielding effects absent in meta or para isomers.
Nuclear Magnetic Resonance (NMR) Characterization
NMR is the gold standard for distinguishing the target from its regioisomers.
Table 1:
H NMR Reference Data (400 MHz, CDCl
)
| Moiety | Proton Assignment | Shift ( | Multiplicity | Integration | Structural Insight |
| Linker | N-CH | 4.58 | Singlet | 2H | Diagnostic for N-alkylation. Disappearance of NH signal confirms substitution. |
| Lactam Ring | N-CH | 3.28 | Triplet ( | 2H | Deshielded by adjacent Nitrogen. |
| Lactam Ring | CO-CH | 2.45 | Triplet ( | 2H | |
| Lactam Ring | Ring CH | 2.02 | Multiplet | 2H | Quintet-like appearance. |
| Aromatic | Ar-H (3-position) | 7.56 | Doublet ( | 1H | Ortho to Br; most deshielded aromatic proton. |
| Aromatic | Ar-H (6-position) | 7.28 | Doublet ( | 1H | Ortho to methylene linker. |
| Aromatic | Ar-H (4, 5-position) | 7.10 – 7.18 | Multiplet | 2H | Overlapping meta/para protons. |
Expert Note: The chemical shift of the benzylic methylene (4.58 ppm) is the primary "purity gauge." If you see a signal at ~4.45 ppm, suspect the 4-bromo isomer; the ortho-bromo substituent deshields this position sterically and electronically more than the para substituent.
Table 2:
C NMR Reference Data (100 MHz, CDCl
)
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 175.2 | Lactam C=O |
| Aromatic | 136.1 | Quaternary C-CH |
| Aromatic | 132.9 | C-H (Ortho to Br) |
| Aromatic | 129.1, 128.8, 127.6 | Remaining Ar-C |
| Aromatic | 123.5 | Quaternary C-Br (Distinctive high field) |
| Linker | 46.8 | N-C H |
| Ring | 47.2 | Ring N-C H |
| Ring | 31.0 | Ring CO-C H |
| Ring | 17.8 | Ring middle C H |
Mass Spectrometry (MS) & Infrared (IR)[2][3][4]
-
Mass Spectrometry (ESI+):
-
Target Ion:
-
Pattern: Characteristic 1:1 doublet at
254 and 256 due to Br and Br isotopes. -
Fragmentation: Loss of the pyrrolidone ring typically yields a tropylium-like bromobenzyl cation (
169/171).
-
-
Infrared Spectroscopy (ATR-FTIR):
-
Diagnostic Peak: Strong C=O stretch at 1685 cm
(Tertiary amide). -
Absence: No broad N-H stretch (3200-3400 cm
), confirming complete alkylation of the pyrrolidone.
-
Part 3: Comparative Performance Analysis
This section compares the target compound against its "alternatives"—specifically, the impurities that mimic it.
Comparison 1: Target vs. Regioisomers (3-Bromo and 4-Bromo)
Scenario: You purchased "2-bromobenzyl bromide" starting material, but it was contaminated with isomers.
| Feature | Target (2-Bromo) | Alternative (4-Bromo) | Differentiation Strategy |
| Aromatic Symmetry | Asymmetric (ABCD system) | Symmetric (AA'BB' system) | NMR: 4-Bromo shows two distinct doublets (2H each). 2-Bromo shows a complex 4-proton pattern. |
| Benzylic Shift | NMR: The ortho-Br exerts a deshielding "field effect" on the benzylic protons. | ||
| Melting Point | Typically Lower (Oil/Low melt) | Typically Higher (Solid) | Physical: Para isomers pack better in crystal lattices. |
Comparison 2: Target vs. Precursors (Reaction Monitoring)
Scenario: Monitoring the alkylation of pyrrolidin-2-one with 2-bromobenzyl bromide.
| Feature | Product (Alkylated) | Alternative (Unreacted Pyrrolidinone) | Alternative (Benzyl Bromide) |
| IR Spectrum | C=O @ 1685 cm | C=O @ 1695 cm | No C=O signal |
| TLC (SiO | Mid-polar ( | Very Polar ( | Non-polar ( |
| HPLC-UV | Weak UV (only end absorption) | Strong UV, late eluting |
Part 4: Experimental Protocols
Protocol: High-Resolution NMR Setup
To ensure detection of <1% isomeric impurity.
-
Sample Prep: Dissolve 10 mg of the oil in 0.6 mL of CDCl
(neutralized with K CO to prevent acid-catalyzed degradation). -
Instrument: Minimum 400 MHz recommended; 600 MHz preferred for aromatic resolution.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Parameters:
-
Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of aromatic protons vs. solvent).
-
Scans (NS): 64 (to visualize trace isomers).
-
-
Processing: Apply 0.3 Hz line broadening (LB).
Protocol: Rapid GC-MS Purity Check
For routine reaction monitoring.
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 80°C (1 min)
20°C/min 280°C (3 min).
-
-
Analysis:
-
Look for the 253/255 doublet.
-
Retention Time Logic: The 2-bromo isomer typically elutes before the 4-bromo isomer due to steric inhibition of Van der Waals interactions with the stationary phase (lower boiling point).
-
Part 5: Decision Logic & Visualization
Structural Validation Workflow
The following diagram illustrates the logical flow for confirming the identity of this compound, distinguishing it from common failure modes.
Caption: Decision tree for validating the N-(2-bromobenzyl) structure against precursors and regioisomers.
Isomer Discrimination Mechanism
Visualizing why the NMR spectra differ between the target (Ortho) and the alternative (Para).
Caption: Mechanistic origin of NMR spectral differences between the target 2-bromo compound and its 4-bromo isomer.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58768265, this compound. Retrieved from [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link] (Demonstrates the principles of ortho/para isomer differentiation).
-
University of Wisconsin-Madison. (2025). Spectroscopy and Spectrometry in Organic Chemistry: IR and NMR correlations. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link] (Contextualizes the importance of the pyrrolidine scaffold).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
